What is Rapamycin-d3 and its primary use in research?
What is Rapamycin-d3 and its primary use in research?
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Rapamycin-d3, its core properties, and its principal application in bioanalytical research. This document details the essential role of Rapamycin-d3 as an internal standard in the accurate quantification of Rapamycin, supported by experimental protocols and a summary of key quantitative data.
Core Concepts: Understanding Rapamycin-d3
Rapamycin-d3 is the deuterated form of Rapamycin, a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] Deuterium is a stable, non-radioactive heavy isotope of hydrogen. In Rapamycin-d3, three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms.[4] This isotopic labeling subtly increases the molecular weight of the compound without significantly altering its chemical properties or biological activity.[6]
The primary and most critical use of Rapamycin-d3 in a research setting is as an internal standard for the quantification of Rapamycin in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its structural and chemical similarity to Rapamycin ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated from the non-deuterated Rapamycin by the mass spectrometer, which is the cornerstone of its utility as an internal standard.
The Significance of Deuteration
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow the rate of metabolic reactions that involve the cleavage of this bond.[10] While this "deuterium switch" can be exploited to create drugs with more favorable pharmacokinetic profiles, the primary purpose of the deuterium atoms in Rapamycin-d3 for research applications is to provide a mass shift for use as an internal standard.[7][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for Rapamycin and Rapamycin-d3, crucial for their use in analytical methodologies.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Rapamycin | C₅₁H₇₉NO₁₃ | 914.17 | 53123-88-9 |
| Rapamycin-d3 | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |
| Mass Spectrometry Parameters for Quantification | |
| Analyte | Rapamycin |
| Internal Standard | Rapamycin-d3 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for Rapamycin | 936.6 ([M+Na]⁺) |
| Product Ion (m/z) for Rapamycin | 409.3 |
| Precursor Ion (m/z) for Rapamycin-d3 | 939.6 ([M+Na]⁺) |
| Product Ion (m/z) for Rapamycin-d3 | 409.3 |
Note: The specific precursor and product ions may vary slightly depending on the instrument and analytical method. The sodium adduct ([M+Na]⁺) is commonly used for Rapamycin quantification.[12]
Experimental Protocol: Quantification of Rapamycin using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Rapamycin in a biological matrix (e.g., whole blood or tissue homogenate) using Rapamycin-d3 as an internal standard.
Materials and Reagents
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Rapamycin analytical standard
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Rapamycin-d3 internal standard
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Deionized water
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Biological matrix (e.g., porcine whole blood)
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Protein precipitation agent (e.g., zinc sulfate solution)
Workflow Diagram
Caption: Experimental workflow for Rapamycin quantification.
Detailed Methodology
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Preparation of Standards and Quality Controls:
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Prepare stock solutions of Rapamycin and Rapamycin-d3 in a suitable solvent (e.g., methanol).
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Create a series of calibration standards by spiking known concentrations of Rapamycin into the biological matrix.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.
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-
Sample Preparation:
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To a 100 µL aliquot of the biological sample (unknown, standard, or QC), add a precise volume of the Rapamycin-d3 internal standard solution.
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Vortex the sample to ensure thorough mixing.
-
Add a protein precipitation agent (e.g., 200 µL of zinc sulfate in methanol) to the sample.[13]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
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Inject a small volume (e.g., 5-10 µL) of the supernatant onto a C18 reverse-phase analytical column.
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Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
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The gradient program is optimized to achieve good separation of Rapamycin and Rapamycin-d3 from matrix components.
-
-
Mass Spectrometry (MS/MS):
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The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.
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The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Rapamycin and Rapamycin-d3 (as listed in the table above).
-
-
-
Data Analysis:
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Integrate the chromatographic peak areas for both Rapamycin and Rapamycin-d3.
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Calculate the ratio of the peak area of Rapamycin to the peak area of Rapamycin-d3 for each sample.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of Rapamycin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
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The mTOR Signaling Pathway: The Target of Rapamycin
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4][10]
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Rapamycin first binds to the intracellular receptor FKBP12.[2] The resulting Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2).[2][4] Inhibition of mTORC1 leads to the downstream effects of decreased protein synthesis and increased autophagy, which are responsible for its immunosuppressive and anti-proliferative properties.
Conclusion
Rapamycin-d3 is an indispensable tool for researchers engaged in the study of Rapamycin. Its primary and critical function as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Rapamycin in complex biological matrices. A thorough understanding of its properties, coupled with robust and validated experimental protocols, is essential for generating high-quality data in pharmacokinetic, drug metabolism, and other preclinical and clinical research settings. The continued use of Rapamycin-d3 will be vital for advancing our understanding of Rapamycin's therapeutic potential and mechanisms of action.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Rapamycin-d3 | TargetMol [targetmol.com]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. news-medical.net [news-medical.net]
- 11. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
